molecular formula C8H10N2O3 B075811 5-Ethyl-2-methyl-4-nitropyridine 1-oxide CAS No. 1131-20-0

5-Ethyl-2-methyl-4-nitropyridine 1-oxide

Cat. No. B075811
CAS RN: 1131-20-0
M. Wt: 182.18 g/mol
InChI Key: DANDYWNNFZVYIE-UHFFFAOYSA-N
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Description

5-Ethyl-2-methyl-4-nitropyridine 1-oxide is a chemical compound with the molecular formula C8H10N2O3 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of 5-Ethyl-2-methyl-4-nitropyridine 1-oxide consists of a pyridine ring with a nitro group (-NO2) and an oxide group (-O) attached to it . The molecule also contains an ethyl group (-C2H5) and a methyl group (-CH3) attached to the pyridine ring .

Scientific Research Applications

  • Structural and Vibrational Studies : A study conducted by Lorenc, Hanuza, and Janczak (2012) examined the X-ray crystal structures of isomers related to 5-Ethyl-2-methyl-4-nitropyridine 1-oxide. They explored the impact of methyl group substitution on unit-cell structure, molecular and intermolecular arrangement, using IR and Raman spectra measurements, quantum chemical calculations, and potential energy distribution analysis (Lorenc, Hanuza, & Janczak, 2012).

  • Carcinogenicity and Mutagenicity : Takahashi et al. (1979) investigated the carcinogenic and mutagenic effects of 4-nitropyridine 1-oxide and its derivatives, including 5-Ethyl-2-methyl-4-nitropyridine 1-oxide, on mice and bacteria. They discussed the structure-mutagenicity relationships based on the molecular mechanism of carcinogenesis (Takahashi, Huang, Araki, & Kawazoe, 1979).

  • Antimitotic Agents : Temple, Rener, Waud, and Noker (1992) explored the antitumor activity in mice of compounds related to 5-Ethyl-2-methyl-4-nitropyridine 1-oxide. These compounds are precursors of active ethyl pyrido[3,4-b]pyrazin-7-ylcarbamates, which are potent antimitotic agents (Temple, Rener, Waud, & Noker, 1992).

  • Optical Properties : Andreazza et al. (1990) studied the growth of 3-methyl-4-nitropyridine-1-oxide crystals, a material similar to 5-Ethyl-2-methyl-4-nitropyridine 1-oxide, and its nonlinear optical behavior for second-harmonic generation (Andreazza, Lefaucheux, Robert, Josse, & Zyss, 1990).

  • Toxicological Evaluation : Gorokhova, Mikhailova, Zhukova, and Kazitskaya (2022) provided a toxic and hygienic evaluation of 2-ethyl-4-nitropyridine N-oxide, closely related to 5-Ethyl-2-methyl-4-nitropyridine 1-oxide, focusing on its impact on workers in chemical and pharmaceutical industries (Gorokhova, Mikhailova, Zhukova, & Kazitskaya, 2022).

properties

IUPAC Name

5-ethyl-2-methyl-4-nitro-1-oxidopyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c1-3-7-5-9(11)6(2)4-8(7)10(12)13/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DANDYWNNFZVYIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C([N+](=C1)[O-])C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70345213
Record name 5-Ethyl-2-methyl-4-nitropyridine 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70345213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Ethyl-2-methyl-4-nitropyridine 1-oxide

CAS RN

1131-20-0
Record name 1131-20-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=527353
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1131-20-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167949
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Ethyl-2-methyl-4-nitropyridine 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70345213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 4
5-Ethyl-2-methyl-4-nitropyridine 1-oxide

Citations

For This Compound
2
Citations
JA BERSON, T COHEN - The Journal of Organic Chemistry, 1955 - ACS Publications
… 5-ethyl-2-methyl-4-nitropyridine-1 oxide (VIb) (i) by analogy to other pyridine-l-oxide nitrations (9-12), and (ii) by comparison of its ultraviolet spectrum and that of the derived amine (lie) (…
Number of citations: 29 pubs.acs.org
遠藤勝, 中島辰巳 - YAKUGAKU ZASSHI, 1960 - jstage.jst.go.jp
In order to obtain pyridinecarboxylic acid derivatives with strong antibacterial action from alkylpicolinic acid, two kinds of compound (A and B) possessing a strong electron-releasing …
Number of citations: 3 www.jstage.jst.go.jp

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